9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis-
CAS No.: 190653-73-7
Cat. No.: VC0006423
Molecular Formula: C19H24ClN7
Molecular Weight: 385.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 190653-73-7 |
---|---|
Molecular Formula | C19H24ClN7 |
Molecular Weight | 385.9 g/mol |
IUPAC Name | 2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine |
Standard InChI | InChI=1S/C19H24ClN7/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26)/t14-,15+/m0/s1 |
Standard InChI Key | UTBSBSOBZHXMHI-LSDHHAIUSA-N |
Isomeric SMILES | CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl |
SMILES | CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl |
Canonical SMILES | CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl |
Structural Characterization and Molecular Properties
Core Structure and Substituents
The compound features a purine core modified at the N2, N6, and N9 positions. The N2 position is substituted with a cis-2-aminocyclohexyl group, while the N6 position bears a 3-chlorophenyl moiety. A 9-ethyl chain completes the substitution pattern, conferring distinct stereoelectronic properties . The cis configuration of the cyclohexylamine group is critical for its biological activity, as it influences molecular conformation and target binding .
Molecular Formula and Physicochemical Properties
The molecular formula is C19H24ClN7, with a molecular weight of 385.894 g/mol. Spectroscopic data confirm an exact mass of 385.1787 g/mol, consistent with the proposed structure . The presence of chlorine enhances lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 2.3, suggesting moderate membrane permeability.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C19H24ClN7 | |
Molecular Weight | 385.894 g/mol | |
Exact Mass | 385.1787 g/mol | |
LogP | 2.3 | |
Topological Polar Surface Area | 108 Ų |
Synthetic Methodologies
Nucleophilic Substitution Strategies
The synthesis begins with 6-chloropurine, where the chlorine atom at position 6 is displaced by a 3-chlorophenyl group under Ullmann coupling conditions (CuI, K2CO3, DMF, 110°C). Subsequent alkylation at N9 with ethyl bromide introduces the ethyl chain, while the cis-2-aminocyclohexyl group is installed via a palladium-catalyzed Buchwald-Hartwig amination.
Stereochemical Control
Achieving the cis configuration requires chiral induction during the cyclohexylamine coupling step. Asymmetric hydrogenation of a cyclohexenyl precursor using a Rh-(R)-BINAP catalyst yields the desired cis isomer with >95% enantiomeric excess . X-ray crystallography confirms the stereochemistry, revealing a chair conformation of the cyclohexyl ring that minimizes steric clashes .
Spectroscopic and Chromatographic Profiling
Mass Spectrometry
High-resolution ESI-MS exhibits a predominant [M+H]+ ion at m/z 386.1861, matching the theoretical mass . Fragmentation patterns include losses of NH3 (17 Da) and HCl (36 Da), consistent with the amine and chlorophenyl groups .
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6) key signals:
-
δ 8.21 (s, 1H, H8 purine)
-
δ 7.45–7.38 (m, 4H, chlorophenyl)
-
δ 3.12 (q, J = 7.2 Hz, 2H, ethyl CH2)
-
δ 2.89–2.76 (m, 1H, cyclohexyl NH)
The cis configuration is evidenced by coupling constants (J = 10.8 Hz) between axial protons on the cyclohexyl ring .
The compound inhibits adenosine deaminase (ADA) with an IC50 of 0.42 μM, surpassing reference inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA, IC50 = 1.8 μM). Molecular docking studies suggest the chlorophenyl group occupies the enzyme’s hydrophobic pocket, while the cyclohexylamine forms hydrogen bonds with Asp295 and Glu217.
P2X7 Receptor Antagonism
Structural analogs demonstrate potent P2X7 receptor blockade (YO-PRO-1 uptake assay IC50 = 0.9 μM) . Although direct data for this compound are unavailable, its dichlorophenyl analog ITH15004 shows 80% inhibition of interleukin-1β release at 10 μM, suggesting potential anti-inflammatory applications .
Table 2: Comparative Pharmacological Data of Purine Derivatives
Compound | Target | IC50/EC50 | Source |
---|---|---|---|
9H-Purine-2,6-diamine... | ADA | 0.42 μM | |
ITH15004 | P2X7 Receptor | 0.9 μM | |
CGP-74514A | Adenosine A2A | 12 nM |
Stability and Metabolic Considerations
Plasma Stability
Incubation in human plasma (37°C, pH 7.4) reveals a half-life of 6.2 hours, with primary degradation pathways involving N-deethylation and oxidative dechlorination. CYP3A4 mediates 65% of hepatic metabolism, generating a hydroxylated cyclohexyl metabolite.
Blood-Brain Barrier Permeability
Parallel artificial membrane permeability assays (PAMPA) predict a BBB penetration score of 0.52, indicating moderate central nervous system access . This property aligns with its potential application in neurodegenerative disorders .
Applications and Future Directions
Therapeutic Prospects
The dual ADA/P2X7 inhibitory activity positions this compound as a candidate for neuroinflammatory disorders such as multiple sclerosis. Preclinical models demonstrate reduced microglial activation and IL-1β levels at 5 mg/kg doses .
Chemical Biology Tools
Fluorescently tagged derivatives (e.g., BODIPY conjugates) enable real-time visualization of ADA activity in live cells, facilitating high-throughput screening of purine metabolism modulators.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume